n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide
Description
Historical Context and Development
The development of N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide emerged within the broader historical trajectory of organofluorine chemistry, which has experienced remarkable growth over the past several decades. The systematic exploration of fluorinated compounds began in earnest during the mid-20th century, driven by the recognition that fluorine incorporation could dramatically alter the physicochemical properties of organic molecules. The compound was first synthesized and registered in chemical databases in 2005, with subsequent modifications documented as recently as 2025, indicating ongoing research interest and potential applications.
The historical significance of this compound lies within the context of expanding organofluorine chemistry applications, where it has been estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain one or more fluorine atoms. The specific structural features of this compound reflect the evolution of synthetic methodologies that enable the precise introduction of multiple halogen substituents onto aromatic systems while maintaining the integrity of sensitive functional groups such as ketones and amides.
The compound's development also coincides with advances in trifluoromethylation chemistry, which has been recognized as one of the most significant areas of organofluorine research in recent decades. The successful incorporation of the trifluoromethyl group at the 5-position of the chlorinated phenyl ring demonstrates the sophisticated control achievable in modern synthetic chemistry, where multiple electron-withdrawing groups can be strategically positioned to optimize molecular properties.
Nomenclature and Structural Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its complex structural features through a descriptive naming system. The compound is also known by several alternative names, including N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-oxobutanamide, demonstrating the flexibility in nomenclature for compounds with multiple functional groups.
The structural classification of this compound encompasses multiple chemical categories, positioning it as a multifunctional molecule with diverse chemical properties. Primary classification places it within the organofluorine compound category due to the presence of the trifluoromethyl group, while secondary classification identifies it as an organochlorine compound through the chlorine substituent on the phenyl ring.
Table 1: Structural Classification and Identifiers
| Classification Category | Specific Designation | Identifier/Value |
|---|---|---|
| Primary Structure | Organofluorine Compound | Trifluoromethyl Group Present |
| Secondary Structure | Organochlorine Compound | 2-Chloro Substitution |
| Functional Group Class | β-Ketoamide | 3-Oxobutanamide Moiety |
| Aromatic System | Substituted Benzene | 2-Chloro-5-trifluoromethyl Pattern |
| Molecular Formula | C₁₁H₉ClF₃NO₂ | Heavy Atom Count: 18 |
| International Chemical Identifier | InChI Key | VZRQBDKLEYQGPP-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | SMILES | CC(=O)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
The International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide standardized methods for uniquely identifying this compound across global chemical databases and research platforms. The molecular complexity index of 333 indicates a moderately complex structure that balances synthetic accessibility with functional diversity.
Significance in Organofluorine Chemistry
This compound occupies a notable position within organofluorine chemistry due to its incorporation of the trifluoromethyl group, which represents one of the most important fluorinated functionalities in modern chemistry. The trifluoromethyl group enhances lipophilicity and can significantly affect biological activity, making compounds containing this group particularly valuable in pharmaceutical research.
The carbon-fluorine bond, fundamental to this compound's structure, represents one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of the compound, while the high electronegativity of fluorine (3.98) creates significant dipole moments that influence molecular interactions and properties.
Table 2: Organofluorine Chemistry Properties
| Property | Value | Chemical Significance |
|---|---|---|
| Carbon-Fluorine Bond Energy | ~480 kJ/mol | High thermal stability |
| Fluorine Electronegativity | 3.98 | Strongest electronegative element |
| Carbon-Fluorine Bond Length | ~1.4 Å | Short, strong bond |
| Van der Waals Radius (Fluorine) | 1.47 Å | Minimal steric effects |
| Dipole Moment (C-F Bond) | 1.41 D | Significant polarity |
| Trifluoromethyl Group Volume | Compact | Enhanced metabolic stability |
The strategic positioning of the trifluoromethyl group at the 5-position of the phenyl ring creates an electron-withdrawing effect that significantly influences the compound's reactivity patterns and physicochemical properties. This positioning, combined with the 2-chloro substituent, establishes a substitution pattern that maximizes electronic effects while minimizing steric interactions.
Recent advances in trifluoromethylating reagents and methodologies have made compounds like this compound more accessible through improved synthetic routes. The development of both electrophilic and nucleophilic trifluoromethylating reagents has expanded the synthetic toolbox available for constructing such molecules, contributing to their increased prominence in chemical research.
Position within β-Ketoamide Compound Class
This compound belongs to the β-ketoamide class of compounds, characterized by the presence of both ketone and amide functionalities separated by a single carbon atom. This structural motif, represented by the 3-oxobutanamide portion of the molecule, confers unique chemical properties and reactivity patterns that distinguish β-ketoamides from other carbonyl-containing compounds.
The β-ketoamide functionality serves as a versatile building block in organic synthesis, capable of undergoing various transformations including oxidation reactions that can lead to vicinal tricarbonyl compounds. Research has demonstrated that β-ketoamides can be efficiently oxidized using reagents such as phenyliodine(III) bis(trifluoroacetate) to yield vicinal tricarbonyl amides in moderate to excellent yields.
Table 3: β-Ketoamide Structural Features and Reactivity
| Structural Element | Chemical Feature | Reactivity Implications |
|---|---|---|
| Ketone Functionality | 3-Oxo Group | Electrophilic carbon center |
| Amide Functionality | N-Aryl Amide | Reduced basicity, resonance stabilization |
| α-Methylene Group | CH₂ Bridge | Acidic hydrogen, enolate formation |
| Aromatic Substitution | 2-Chloro-5-trifluoromethyl | Electron-withdrawing effects |
| Carbonyl Spacing | β-Positioning | Potential for cyclization reactions |
| Overall Structure | Polyfunctional Molecule | Multiple reaction sites available |
The electron-withdrawing nature of both the chlorine and trifluoromethyl substituents on the phenyl ring significantly influences the amide functionality, reducing its basicity and altering its participation in hydrogen bonding networks. This electronic modification contributes to the compound's distinct physicochemical profile within the β-ketoamide class.
The presence of the 3-oxobutanamide moiety indicates potential for enolate chemistry, where the methylene group adjacent to both carbonyl functionalities can participate in various synthetic transformations. The compound's topological polar surface area of 46.2 square angstroms reflects the contribution of both ketone and amide functionalities to its overall polarity and potential for intermolecular interactions.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-9-5-7(11(13,14)15)2-3-8(9)12/h2-3,5H,4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQBDKLEYQGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296241 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-97-7 | |
| Record name | NSC108449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate acylating agent. One common method is the acylation of 2-chloro-5-(trifluoromethyl)aniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituted Phenyl-3-oxobutanamide Derivatives
Structural Insights :
Heterocyclic and Urea-Linked Analogs
Functional Comparisons :
- Urea vs. Oxobutanamide : Urea derivatives like NS-1738 exhibit stronger hydrogen-bonding capacity, favoring receptor-ligand interactions, whereas oxobutanamide offers easier metabolic degradation .
- Heterocyclic Additions: Thiazolidinone or triazine cores (e.g., flutolanil) improve target specificity but may complicate synthesis .
Chloro/Trifluoromethyl-Substituted Aromatic Compounds
Physicochemical Properties :
Biological Activity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide, with the chemical formula C₁₁H₉ClF₃NO₂ and a molecular weight of approximately 279.64 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClF₃NO₂ |
| Molecular Weight | 279.64 g/mol |
| Density | 1.411 g/cm³ |
| Boiling Point | 378°C at 760 mmHg |
| Flash Point | 182.4°C |
| LogP | 3.349 |
Synthesis
The synthesis of this compound typically involves a two-step reaction process. The initial step often includes the formation of an amide from the corresponding acid and amine, followed by chlorination and trifluoromethylation to introduce the desired functional groups. Variations in solvents and reaction conditions can influence yield and purity.
Biological Activity
Research indicates that compounds with similar structures exhibit various pharmacological properties, including anti-inflammatory and antitumor activities. The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and biological activity.
The mechanism of action for this compound involves interactions with specific biological targets, potentially modulating pathways related to inflammation and tumor growth. Studies suggest that such compounds may act as inhibitors for certain enzymes or receptors involved in these processes.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that structurally similar compounds exhibited significant inhibition of cancer cell proliferation in vitro, suggesting potential antitumor efficacy for this compound .
- Anti-inflammatory Properties : Research has indicated that similar amide compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The specific activity of this compound in this context remains to be fully elucidated.
- Selectivity Profiles : In comparative studies, compounds with trifluoromethyl substitutions have shown improved selectivity against various biological targets compared to their non-fluorinated counterparts . This selectivity can lead to reduced side effects and enhanced therapeutic profiles.
Comparative Analysis
To further understand the unique characteristics of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-[2-Chloro-5-fluorophenyl]-3-oxobutanamide | Contains fluorine instead of trifluoromethyl | Potentially different biological activity |
| N-[4-Chlorophenyl]-3-oxobutanamide | Lacks trifluoromethyl group | May have reduced lipophilicity |
| 2-Chloro-N-(phenyl)-3-oxobutanamide | Simple phenyl group instead of substituted phenyl | Different pharmacological profile |
Q & A
Q. What are the established synthetic methodologies for N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide?
The compound is synthesized via microwave-assisted reactions under solvent-free conditions. A typical protocol involves reacting benzaldehyde derivatives with urea or thiourea in the presence of a catalyst (e.g., PPI at 2.5–20 mol%) at 120°C. Catalyst optimization significantly improves yields, as shown below:
| Catalyst Load (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 12 | 23 |
| 10 | 6 | 56 |
This method avoids hazardous solvents and reduces reaction times compared to traditional thermal approaches .
Q. How is the structural characterization of this compound validated in academic research?
Researchers employ spectroscopic and crystallographic techniques:
- FT-IR : Confirms carbonyl (C=O) and amide (N-H) functional groups.
- XRD : Resolves crystal packing and intermolecular interactions, critical for stability studies.
- NMR : Assigns proton environments (e.g., trifluoromethyl group at δ 120–125 ppm in NMR).
For example, analogous compounds like 2-(4-chlorophenyl)-2-oxoethyl benzoate were characterized using these methods, ensuring structural fidelity .
Q. What are the primary biological targets of this compound?
The compound (also known as Fasentin) inhibits glucose transporters GLUT-1 and GLUT-4 , disrupting glucose uptake in cancer cells. This activity is validated via:
- Glucose uptake assays in HeLa and MCF-7 cell lines.
- Competitive binding studies using 2-deoxy-D-glucose analogs.
Dosages in the range of 10–50 µM show dose-dependent inhibition, making it a tool for studying metabolic vulnerabilities in oncology .
Advanced Research Questions
Q. How do researchers optimize reaction conditions to address low yields in large-scale synthesis?
Key strategies include:
- Catalyst screening : Phosphine-based catalysts (e.g., PPI) enhance nucleophilic substitution efficiency.
- Solvent-free protocols : Minimize side reactions and simplify purification.
- Temperature gradients : Stepwise heating (80°C → 120°C) improves intermediate stability.
For instance, increasing PPI load from 2.5 to 20 mol% raised yields from 23% to 56% in dihydropyrimidinone syntheses .
Q. What structural modifications enhance bioactivity against GLUT transporters?
Modifications focus on the phenyl and oxobutanamide moieties:
- Electron-withdrawing groups (e.g., -NO) at the para position increase binding affinity.
- Halogen substitutions (e.g., -Br, -Cl) improve metabolic stability.
- Side chain elongation : Introducing alkyl chains enhances membrane permeability.
Comparative studies on analogs (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl] derivatives) reveal that steric effects dominate over electronic factors in target engagement .
Q. How are contradictions in reported inhibitory concentrations across cell lines resolved?
Discrepancies arise due to:
- Cell-specific GLUT expression levels (e.g., GLUT-1 overexpression in HeLa vs. MCF-7).
- Assay variability : Standardization using radioactive ($$$^3$H$$
-2-DG) vs. fluorescent (2-NBDG) glucose analogs.
To resolve conflicts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
